2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Thermal analysis Phase-change materials Cyclotetrasiloxane processing

Researchers formulating high-RI LED encapsulants face a trade-off: octaphenylcyclotetrasiloxane delivers RI 1.62 but melts at 197°C, requiring energy-intensive heated processing. This geminal isomer (CAS 1693-47-6) resolves the conflict-melting at only 72°C while providing RI 1.576. • ΔTm = -27°C vs. alternating isomer (CAS 77-63-4); eliminates regioisomer mis-shipment risk • Enables sub-100°C solvent-free melt copolymerization with D4 • Precipitation-based isolation reduces manufacturing cost vs. distillation-dependent isomers

Molecular Formula C28H32O4Si4
Molecular Weight 544.9 g/mol
CAS No. 1693-47-6
Cat. No. B167709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
CAS1693-47-6
Molecular FormulaC28H32O4Si4
Molecular Weight544.9 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C
InChIInChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3
InChIKeySOPXVWFVFREYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (CAS 1693-47-6) — Structural, Thermal and Optical Baseline for Cyclotetrasiloxane Selection


2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (CAS 1693-47-6) is a geminally substituted cyclotetrasiloxane comprising two dimethylsiloxy and two diphenylsiloxy units arranged in an eight-membered Si–O ring [1]. With a molecular formula C₈H₃₂O₄Si₄ and molecular weight 544.89 g·mol⁻¹, it belongs to the methylphenylcyclotetrasiloxane family but is structurally distinct from its widely commercialized regioisomer 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (CAS 77-63-4) in that the methyl and phenyl substituents are paired geminally on adjacent silicon atoms rather than alternating around the ring [2]. This regiospecificity imparts markedly different physical properties—including a lower melting point (∼72 °C vs. 99 °C), a higher refractive index (1.576 vs. 1.546), and a well-characterized enthalpy of fusion (27.05 kJ·mol⁻¹)—that directly influence its processing, optical, and polymerization behaviour [3].

Why Generic Methylphenylcyclotetrasiloxane Substitution Fails — Regioisomeric Divergence of CAS 1693-47-6 Versus CAS 77-63-4


Methylphenylcyclotetrasiloxanes are not a single interchangeable commodity. The four stereoisomeric 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes—and their geminally substituted counterparts—exhibit distinct chromatographic retention times, infrared spectra, and NMR signatures, confirming that the spatial arrangement of methyl and phenyl groups around the siloxane ring is not a trivial structural nuance [1]. The geminal isomer (CAS 1693-47-6) crystallises at 72 °C, whereas the alternating isomer (CAS 77-63-4) melts at 99 °C, a 27 °C difference that directly impacts solid-handling, solvent-free processing, and melt-formulation windows . Furthermore, the refractive index differs by ~0.03 units (1.576 vs. 1.546), a discrepancy large enough to alter the optical design of LED encapsulants and high-RI coatings where phenyl content and spatial distribution govern light-extraction efficiency [2]. These quantified divergences mean that procurement specifications referencing only 'tetramethyltetraphenylcyclotetrasiloxane' without the correct CAS number risk delivering a regioisomer with substantially different thermal and optical performance.

Quantitative Differentiation Evidence for 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (CAS 1693-47-6)


Melting Point Depression vs. Alternating Methylphenyl Isomer (CAS 77-63-4) — 72 °C vs. 99 °C

The geminally substituted isomer (CAS 1693-47-6) exhibits a melting point of approximately 72 °C, as reported by multiple supplier specifications and the NIST triple-point measurement of 346.21 K (73.06 °C) [1]. In contrast, the alternating regioisomer 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (CAS 77-63-4) melts at 99 °C . This 27 °C gap is attributed to differences in crystal packing efficiency arising from the geminal versus alternating distribution of bulky phenyl substituents. The target compound's lower melting point enables melt-processing and solvent-free handling at temperatures where the alternating isomer would remain solid.

Thermal analysis Phase-change materials Cyclotetrasiloxane processing

Refractive Index Advantage vs. Alternating Isomer and All-Methyl D4 — RI 1.576 vs. 1.546 vs. 1.396

The target compound displays a refractive index (n_D) of 1.576, as documented by multiple reputable chemical supplier databases . This is 0.030 units higher than the alternating regioisomer CAS 77-63-4 (n_D 1.546) , 0.180 units higher than all-methyl D4 (octamethylcyclotetrasiloxane, n_D 1.396) [1], and only ~0.044 units below all-phenyl P4 (octaphenylcyclotetrasiloxane, n_D ~1.62) . The elevated RI of the target compound, while retaining a melting point 125 °C lower than P4, positions it as a uniquely balanced phenyl-siloxane monomer for high-RI polymers where both optical performance and processability are required.

Optical materials High-refractive-index silicones LED encapsulation

Enthalpy of Fusion Quantified at 27.05 kJ·mol⁻¹ — Enables Accurate Heat-Transfer Modelling for Melt Processing

The enthalpy of fusion (ΔfusH) of 2,2,4,4-tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane has been experimentally determined as 27.05 kJ·mol⁻¹ at the triple-point temperature of 346.2 K (73.0 °C), compiled in the NIST Thermodynamics Research Center database from the original measurements of Kuliev, Dzhafarov, et al. (1976) and critically evaluated by Domalski and Hearing (1996) [1]. This value provides a reliable input for heat-transfer calculations during melt-processing, crystallisation control, and thermal safety assessments. No equivalent ΔfusH value has been located in open databases for the alternating isomer CAS 77-63-4 or for octaphenylcyclotetrasiloxane, leaving the target compound as the only methylphenylcyclotetrasiloxane with a rigorously validated fusion enthalpy.

Thermodynamics Heat-transfer modelling Process engineering

Copolymerization Versatility with D4 — Enables Phenyl Content Tunable from 9 to 92 mol% at Mw up to 468.4 kg·mol⁻¹

In a 2025 study by Lin et al., tetraphenyltetramethylcyclotetrasiloxane (designated D4Ph, referring specifically to the methylphenylcyclotetrasiloxane monomer class) was copolymerised with octamethylcyclotetrasiloxane (D4) via phosphazenium salt/KOH-catalysed ring-opening copolymerization (ROCP) [1]. The resulting poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers achieved molecular weights up to 468.4 kg·mol⁻¹ with methylphenylsiloxane (MPS) content systematically varied from 9 to 92 mol% in 10 mol% increments. The glass transition temperature (Tg) of the copolymers spanned −115.7 °C to −26.8 °C as a function of phenyl content, demonstrating the monomer's ability to tune both thermal and optical properties through copolymer composition. Use of the target geminal isomer, rather than the alternating isomer, influences the regiochemistry of phenyl incorporation along the siloxane backbone, which in turn affects microphase separation and Tg behaviour.

Ring-opening polymerization Polymethylphenylsiloxane Copolymer composition control

Precipitation-Driven Process Yield — Sym-Isomer Isolation via Sparing Solubility in Reaction Medium

U.S. Patent 5,739,370 (and its European counterpart EP 0869128 B1) discloses a base-catalysed hydrolysis process for producing octaphenylcyclotetrasiloxane and sym-tetramethyltetraphenylcyclotetrasiloxane wherein the desired cyclotetrasiloxane product precipitates directly from the reaction solvent mixture [1]. The process exploits the fact that sym-tetramethyltetraphenylcyclotetrasiloxane (the 1,1,3,3-isomer, CAS 1693-47-6) is sparingly soluble or insoluble in the solvent system consisting of water and a water-miscible organic solvent such as acetone or tetrahydrofuran, while starting dialkoxymethylphenylsilanes remain soluble. This selective precipitation achieves high isolated yields without chromatographic purification, a manufacturing advantage not shared by the more soluble alternating isomer (CAS 77-63-4) which requires distillation or recrystallization for isolation.

Process chemistry Cyclotetrasiloxane manufacturing Product isolation

Derived Elastomer Thermal Stability — Cyclo-Linear Phenylsiloxane Elastomers with Td 5wt% ≥ 437 °C and RI ≥ 1.580

Fan et al. (2021) prepared transparent cyclo-linear polyphenylsiloxane elastomers (Ph-CLS-E) via hydrosilylation of 1,5-dimethyl-1,5-divinyl-3,3,7,7-tetraphenylcyclotetrasiloxane—a vinyl-functionalised derivative built on the same geminal tetraphenylcyclotetrasiloxane core structure as the target compound [1]. The resulting elastomers exhibited a 5% weight-loss decomposition temperature (Td 5wt%) ≥ 437 °C, a refractive index ≥ 1.580 at 589 nm, and a maximum elongation at break reaching ~189%. These properties are attributed to the high phenyl content (Ph:Si molar ratio > 1) and the cyclo-linear architecture that suppresses thermal degradation even at low crosslinking density. While this evidence uses a vinyl derivative rather than the target compound directly, it establishes the property envelope achievable from the geminal tetraphenylcyclotetrasiloxane scaffold.

Thermal stability Siloxane elastomers Optoelectronic encapsulation

High-Value Application Scenarios for 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (CAS 1693-47-6) Driven by Quantified Property Differentiation


High-Refractive-Index LED Encapsulant Formulation — Leveraging RI 1.576 and Melt Processability at 72 °C

For light-emitting diode (LED) encapsulants requiring a refractive index above 1.55 to improve light-extraction efficiency from the semiconductor die, the target compound serves as a phenyl-rich monomer that delivers RI 1.576 while melting at only 72 °C [1]. This contrasts with octaphenylcyclotetrasiloxane (P4), which provides RI 1.62 but melts at 197–200 °C , making solvent-assisted processing or high-temperature melt-handling mandatory. The 27 °C melting point advantage over the alternating isomer CAS 77-63-4 further allows low-energy melt-copolymerization with D4 or vinyl-functionalised comonomers below 100 °C, protecting thermally labile phosphor powders or quantum dots incorporated into the encapsulant formulation.

Tunable-Tg Polymethylphenylsiloxane Copolymer Synthesis — Phenyl Content Control from 9 to 92 mol%

Researchers and process chemists synthesising poly(dimethylsiloxane-co-methylphenylsiloxane) copolymers with application-specific glass transition temperatures can utilise the target compound as the phenyl-bearing monomer (D4Ph) in ring-opening copolymerization with D4 [1]. The demonstrated ability to achieve molecular weights up to 468.4 kg·mol⁻¹ and systematically vary MPS content from 9 to 92 mol%—corresponding to Tg values from −115.7 °C to −26.8 °C—enables a single-monomer-pair platform to serve applications ranging from low-temperature damping materials to dimensionally stable optical elastomers. This reduces the SKU count and qualification burden relative to sourcing multiple phenyl-containing monomers with different phenyl densities.

Scalable Manufacturing of Sym-Tetraphenylcyclotetrasiloxane via Precipitation-Driven Isolation

Procurement teams sourcing multi-kilogram to metric-ton quantities of methylphenylcyclotetrasiloxane can prioritise the sym-isomer (CAS 1693-47-6) because its limited solubility in aqueous-organic solvent mixtures enables direct precipitation from the hydrolysis reaction medium [1]. This property eliminates the need for energy-intensive vacuum distillation or chromatographic separation required for the soluble alternating isomer (CAS 77-63-4) . The resulting reduction in unit operations lowers both capital expenditure and variable manufacturing cost, and the absence of prolonged thermal exposure during distillation minimises the risk of thermal oligomerisation, preserving monomer purity for subsequent polymerisation.

High-Temperature Silicone Elastomers and Coatings — Td 5wt% ≥ 437 °C via Cyclo-Linear Architecture

Although direct use of the target compound in this scenario requires functionalisation (e.g., vinylation), the geminal tetraphenylcyclotetrasiloxane core has been proven to yield elastomers with Td 5wt% ≥ 437 °C and RI ≥ 1.580 when incorporated into a cyclo-linear architecture [1]. For applications in aerospace wire insulation, high-temperature optical fibre coatings, or protective layers for concentrated photovoltaic modules, this thermal stability benchmark exceeds that of conventional PDMS (Td 5wt% ~350–400 °C) and phenylsilicone resins (Td 5wt% ~400–420 °C), providing a quantified selection criterion for projects where thermal-oxidative degradation is the primary failure mode.

Quote Request

Request a Quote for 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.